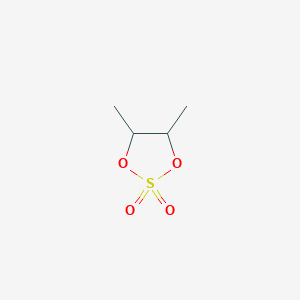
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
Übersicht
Beschreibung
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is an organic compound with the molecular formula C4H8O4S . It has a molecular weight of 152.16892 .
Synthesis Analysis
The synthesis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide involves the reaction of an organic compound (4R,5R)-5-acetyl-4-[[benzyloxy)carbonyl]amino]-3,6-dioxa-1-thia-2-azacyclohex-2-enone with an excess of benzoyl peroxide or benzoic acid in a solvent . Another method involves the reaction of a 1,2-diol with thionyl chloride to form a cyclic sulfite, which is then oxidized to the corresponding cyclic sulfate .Molecular Structure Analysis
The molecular structure of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide has been analyzed using density-functional theory (DFT) at the level of B3LYP/6-311++G (d,p) .Physical And Chemical Properties Analysis
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide has a predicted density of 1.296±0.06 g/cm3 . Its boiling point is predicted to be 222.3±7.0 °C .Wissenschaftliche Forschungsanwendungen
Electrolyte Additives in Lithium-ion Batteries
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide has been studied as an effective electrolyte additive in lithium-ion batteries. It contributes to forming a stable solid-electrolyte interface (SEI) on graphite electrodes, improving the battery's overall performance and lifespan (Janssen et al., 2014), (Lin et al., 2018), (Sano & Maruyama, 2009).
Synthesis of Modified Nucleosides
In biochemistry, this compound aids in the synthesis of 2′-O-modified nucleosides. It has shown selectivity in alkylation reactions, which is crucial for synthesizing specific nucleoside derivatives (Fraser et al., 2000).
Organic Synthesis and Material Chemistry
It's used in various organic synthesis processes, including the preparation of cyclic β-chloro-vinylaldehyde and the creation of heterocyclic compounds (Tian & Liu, 2005). Additionally, its derivatives have been applied in photochromism studies, indicating potential applications in materials chemistry (Aiken et al., 2019).
Asymmetric Synthesis in Chemistry
This compound is involved in the asymmetric synthesis of certain amino acid derivatives, which are crucial in the development of biologically active compounds (Jakubowska et al., 2015).
Enhancing Battery Performance
Research also indicates its use in improving the lower temperature performance of lithium-ion batteries, highlighting its role in enhancing the electrochemical properties of energy storage systems (Guo et al., 2019).
Additional Synthetic Applications
Further studies demonstrate its use in various synthetic applications, such as the synthesis of oxathiazine derivatives and the construction of complex molecular structures (Varlamov et al., 2004).
Eigenschaften
IUPAC Name |
4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVNYOLUWDFQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OS(=O)(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325964 | |
| Record name | 4,5-Dimethyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide | |
CAS RN |
4440-89-5 | |
| Record name | 1,3,2-Dioxathiolane, 4,5-dimethyl-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4440-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 522191 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004440895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522191 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dimethyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol](/img/structure/B123185.png)






![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)



